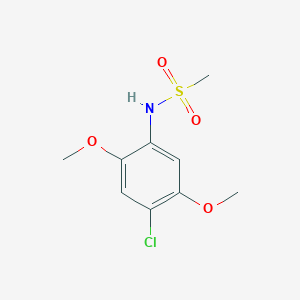

N-(4-chloro-2,5-dimethoxyphenyl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of methanesulfonamides, including derivatives similar to N-(4-chloro-2,5-dimethoxyphenyl)methanesulfonamide, involves reactions that yield compounds with specific chloro and methoxy substitutions on the aromatic ring. These processes are critical for achieving the desired selectivity and functionality of the compound. For instance, the methanesulfonic acid-catalyzed reaction has been used to produce various derivatives, indicating the versatility and adaptability of the synthesis methods to obtain specific methanesulfonamides (Upadhyaya et al., 1997).

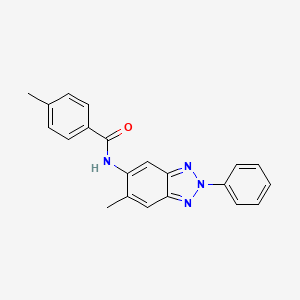

Molecular Structure Analysis

The molecular structure of N-(4-chloro-2,5-dimethoxyphenyl)methanesulfonamide and its analogs reveals significant insights into their conformational and geometric characteristics. Studies have shown that the conformation of the N—H bond and the positioning of the sulfonyl group relative to the aromatic ring play crucial roles in the biological activity and chemical reactivity of these compounds. For example, in similar methanesulfonanilides, the amide H atom's position relative to the benzene ring plane and the sulfonyl group's orientation are essential for their interaction with biological receptors (Gowda, Foro, & Fuess, 2007).

Chemical Reactions and Properties

N-(4-chloro-2,5-dimethoxyphenyl)methanesulfonamide participates in various chemical reactions, demonstrating its reactivity and functional group transformations. The compound's ability to engage in hydrogen bonding, for instance, significantly influences its chemical behavior and interactions. This property is evident in the formation of dimers and the establishment of ribbonlike structures through C—H⋯O interactions, as observed in closely related compounds (Gowda, Foro, & Fuess, 2007).

Aplicaciones Científicas De Investigación

Structural and Conformational Analysis

Research has shown that compounds similar to N-(4-chloro-2,5-dimethoxyphenyl)methanesulfonamide have unique structural and conformational properties. For instance, studies on related methanesulfonanilides reveal insights into their bond parameters, torsion angles, and hydrogen bonding capabilities. These structural characteristics are crucial for understanding their biological activity, as the spatial arrangement of atoms affects how these compounds interact with biological receptors (B. Gowda, S. Foro, H. Fuess, 2007; B. Gowda, S. Foro, H. Fuess, 2007).

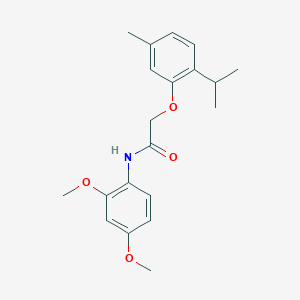

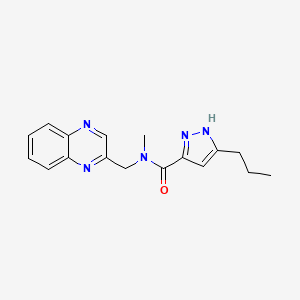

Reactivity and Synthetic Applications

Compounds structurally related to N-(4-chloro-2,5-dimethoxyphenyl)methanesulfonamide have been studied for their reactivity in synthetic chemistry. For example, the development of sufficiently chemoselective N-acylation reagents from similar compounds demonstrates their potential utility in organic synthesis. These reagents offer good chemoselectivity, which is crucial for creating specific chemical bonds without affecting other parts of the molecule (K. Kondo, Erika Sekimoto, J. Nakao, Y. Murakami, 2000).

Environmental and Microbial Interactions

The metabolism of methanesulfonic acid, a related compound, by aerobic bacteria underscores the environmental significance of these substances. These studies highlight the role of methanesulfonates in the biogeochemical cycling of sulfur and their use by bacteria as a sulfur source. Understanding these processes is essential for environmental sciences, particularly in relation to sulfur cycling and microbial ecology (Donovan P. Kelly, J. Murrell, 1999).

Propiedades

IUPAC Name |

N-(4-chloro-2,5-dimethoxyphenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO4S/c1-14-8-5-7(11-16(3,12)13)9(15-2)4-6(8)10/h4-5,11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHEPTSKRLKKKDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NS(=O)(=O)C)OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl]chromane-3-carboxamide](/img/structure/B5521098.png)

![3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(2-methylphenyl)propanamide](/img/structure/B5521112.png)

![N-[(3S*,4R*)-4-isopropyl-1-(6-methyl-2-phenyl-4-pyrimidinyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5521116.png)

![4-[(3-chloro-4-hydroxyphenyl)acetyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5521133.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]acetamide](/img/structure/B5521136.png)

![4-[2-(difluoromethoxy)benzoyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5521149.png)

![2-({[3-(acetylamino)benzoyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5521150.png)

![2-{[5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5521156.png)

![N-methyl-4-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-1,3-thiazol-2-amine](/img/structure/B5521162.png)

![4-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5521186.png)